
1-(2-アミノ-5-ブロモフェニル)プロパン-1-オン
説明
1-(2-Amino-5-bromophenyl)propan-1-one is a chemical compound with the molecular formula C9H10BRNO. It has a molecular weight of 228.09 . It is a building block used in various research fields .
Molecular Structure Analysis
The molecular structure of 1-(2-Amino-5-bromophenyl)propan-1-one consists of a bromine atom and an amino group attached to a phenyl ring, which is further connected to a propanone group . The exact structure can be represented by the SMILES notation: CCC(C1=CC(Br)=CC=C1N)=O .科学的研究の応用
生化学的用途
“1-(2-アミノ-5-ブロモフェニル)プロパン-1-オン”は、ベンジル反応を研究するための生化学において貴重な化合物として役立ちます。 ベンジル位におけるラジカル臭素化を調査するために使用でき、これはベンゼン誘導体の反応性を理解するために重要です 。さらに、そのアミノ基は求核置換反応に関与することができ、より複雑な生化学分子を合成するための有用な化合物となります。
薬理学的用途
薬理学では、この化合物は医薬品中間体の合成の前駆体となりえます。その構造は、新しい薬剤の開発につながる改変を可能にします。 アミノ基とブロモフェニル基の両方の存在により、化学反応の複数の部位が提供され、生物活性を持つ可能性のある化合物を生成するために活用できます .
有機合成における用途
“1-(2-アミノ-5-ブロモフェニル)プロパン-1-オン”は、有機合成における汎用性の高いビルディングブロックです。 新しい炭素-炭素結合を形成するために、グリニャール反応など、さまざまな有機反応を受けることができます 。これは、アミノ基とブロモフェニル基の導入により、生成される化合物の特性を大幅に変えることができる、複雑な有機分子の合成に特に役立ちます。
分析化学における用途
分析化学では、この化合物は、定量分析および定性分析における基準物質または試薬として使用できます。 その独特の分光特性により、他の物質を特定または定量化する手段として、クロマトグラフィーと分光法に使用できます .
材料科学における用途
“1-(2-アミノ-5-ブロモフェニル)プロパン-1-オン”のブロモフェニル基は、材料科学において、新規ポリマーおよびコーティングの作成に利用できます。 重合反応に関与する能力により、熱安定性または電気伝導性の向上などのユニークな特性を持つ材料を作成できます .
環境科学における用途
環境科学における直接的な用途はすぐに明らかではありませんが、環境に優しい材料の作成における化合物の潜在的な使用、または分解プロセスの研究における役割が、興味深い分野になる可能性があります。 また、環境モニタリングと有機汚染物質の研究のモデル化合物としても役立ちます .
特性
IUPAC Name |
1-(2-amino-5-bromophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGYMYVVGFZOCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435343 | |
| Record name | 1-(2-amino-5-bromophenyl)-propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124623-15-0 | |
| Record name | 1-(2-Amino-5-bromophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124623-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-amino-5-bromophenyl)-propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-amino-5-bromophenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol](/img/structure/B1600215.png)
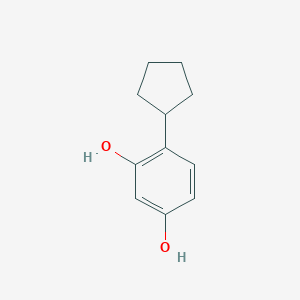

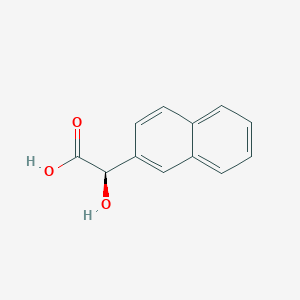

![Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]-](/img/structure/B1600224.png)


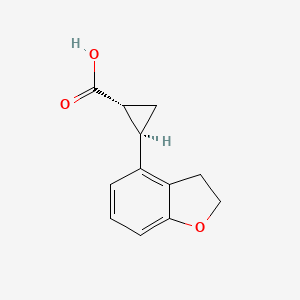
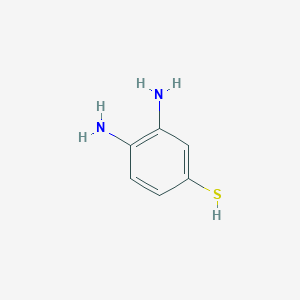

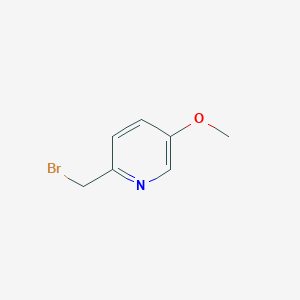
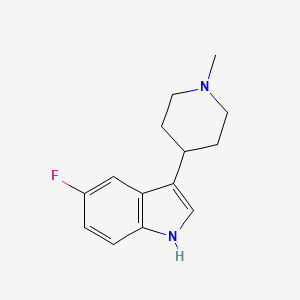
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1600238.png)